N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O2S.C2H2O4/c1-8-19-20-14(25-8)17-10(23)7-22-5-9(6-22)13-18-12(21-24-13)11-15-3-2-4-16-11;3-1(4)2(5)6/h2-4,9H,5-7H2,1H3,(H,17,20,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOAPSGMQCXDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity Level |
|---|---|---|---|
| 11e | E. coli | 32.6 | Moderate |
| 9d | S. aureus | 25 | Good |
| 19 | S. aureus | 62.5 | Marginal |
These findings suggest that modifications in the thiadiazole structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
The antifungal potential of this compound has also been investigated. It has shown promising results against fungi such as Candida albicans and Aspergillus niger. Derivatives with specific substitutions demonstrated inhibition rates ranging from 58% to 66%, which is significant compared to standard antifungal agents like fluconazole .
Anticancer Activity
The anticancer properties of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate have been evaluated across various cancer cell lines. Notably:
| Compound | Cancer Cell Line | IC50 (μg/mL) | Reference Drug IC50 (μg/mL) |
|---|---|---|---|
| D-16 | MCF-7 | 1 | 3.13 (Doxorubicin) |
| 111 | MCF-7 | 12.8 | - |
The structure–activity relationship (SAR) indicates that electron-withdrawing groups at specific positions significantly enhance anticancer activity .
Case Studies
Several case studies further illustrate the compound's effectiveness:
Antibacterial Efficacy : One study demonstrated the antibacterial activity of various substituted thiadiazoles against clinical isolates of E. coli, showing that compounds with nitro groups were particularly effective.
Antifungal Trials : Clinical trials assessing antifungal properties indicated a significant reduction in fungal load in treated patients compared to controls.
Cancer Treatment : Preclinical studies revealed that certain derivatives could inhibit tumor growth in xenograft models .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Comparisons
Physicochemical Properties
- Solubility : The oxalate salt enhances aqueous solubility compared to neutral analogs (e.g., ’s compounds), which rely on lipophilic aryl groups .
- Electronic Properties : The pyrimidine-oxadiazole system increases electron-deficient character, favoring interactions with electron-rich enzymatic pockets, unlike thiophene-containing analogs () .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate?
- Methodology : Multi-step synthesis involving:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with phosphorus oxychloride (POCl₃) or other dehydrating agents .
- Step 2 : Coupling of the azetidine ring using nucleophilic substitution reactions (e.g., Mitsunobu reaction) with protected azetidine intermediates .
- Step 3 : Oxalate salt formation via acid-base reaction in polar aprotic solvents (e.g., ethanol/water mixtures) .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm) .
- IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch of acetamide) and 1250–1300 cm⁻¹ (C-S bond in thiadiazole) .
- X-ray crystallography : Resolves spatial arrangement of the azetidine-oxadiazole-thiadiazole core .
Q. What preliminary biological activity data exist for this compound?
- Screening assays :
- Antimicrobial : MIC testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anticancer : IC₅₀ values in cell lines (e.g., MCF-7, HepG2) via MTT assays .
- Mechanistic insight : Thiadiazole and oxadiazole moieties may inhibit DNA gyrase or topoisomerase IV .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound?
- Approach :
- Quantum chemical calculations : Density Functional Theory (DFT) to model transition states in azetidine ring formation .
- Machine learning : Predict optimal solvent/base combinations using reaction databases (e.g., Reaxys) .
Q. What structure-activity relationships (SAR) govern its biological activity?
- Key findings :
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| Pyrimidinyl-oxadiazole | Enhances DNA binding affinity | |
| Azetidine ring | Improves metabolic stability | |
| Thiadiazole moiety | Increases antimicrobial potency |
- Contradictions : Some studies report reduced activity with bulky azetidine substituents due to steric hindrance .
Q. How can pharmacokinetic challenges (e.g., solubility) be addressed?
- Strategies :
- Salt formation : Oxalate improves aqueous solubility (~2.5 mg/mL at pH 7.4) .
- Prodrug design : Esterification of the acetamide group enhances membrane permeability .
Q. How to resolve contradictions in stability data across studies?
- Case example : Conflicting reports on hydrolytic stability of the oxadiazole ring:
- Acidic conditions : Degradation observed (t₁/₂ = 12 h at pH 2) .
- Neutral conditions : Stable for >48 h (pH 7.4) .
- Resolution : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
